Alnustinol

Description

Contextualization within Flavonoid and Flavanonol Research

Alnustinol is classified as a flavonoid, a large and diverse group of polyphenolic compounds widely distributed in the plant kingdom nih.govcambridge.orgresearchgate.netmdpi.com. Flavonoids share a common fifteen-carbon flavone (B191248) skeleton consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C) frontiersin.org. This class of natural products is known for a wide spectrum of biological activities nih.govresearchgate.netresearchgate.net.

Flavonoids are further divided into several subclasses based on the structural variations of the C ring, including flavones, flavonols, flavanones, flavanonols, flavanols (catechins), anthocyanins, and chalcones nih.govcambridge.org. This compound specifically belongs to the flavanonol subclass researchgate.netencyclopedia.pub. Flavanonols, also known as dihydroflavonols, are characterized by a hydroxyl group at the C-3 position and a saturated C ring, distinguishing them from flavones and flavonols which have a double bond between C-2 and C-3 nih.govcambridge.org. Other well-studied flavanonols include aromadendrin (B1667607) and taxifolin (B1681242) frontiersin.org.

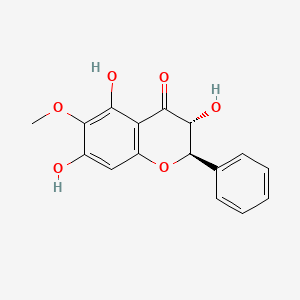

This compound's chemical structure has been established as 3,5,7-trihydroxy-6-methoxyflavanone oup.com. Early research initially proposed a different structure, but subsequent re-examination using spectroscopic methods and chemical reactions corrected it to the current established structure oup.com.

Flavonoids, including flavanonols, are found in various plant parts such as fruits, vegetables, leaves, stems, roots, and flowers nih.govresearchgate.netfrontiersin.org. The isolation of flavonoids from natural sources often involves techniques like solvent extraction and various chromatographic methods to separate and purify the compounds from complex mixtures hilarispublisher.comresearchgate.netrsc.orgfrontiersin.org.

Academic Significance of this compound Discovery and Investigation

The discovery and investigation of compounds like this compound hold academic significance within natural products chemistry and phytochemistry. The isolation and structural elucidation of novel natural products contribute to the understanding of the chemical diversity present in the plant kingdom rroij.comhilarispublisher.com. Researching these compounds allows for the exploration of their unique structural features and their placement within established chemical classifications like flavonoids nih.govcambridge.org.

The process of isolating and characterizing this compound from Alnus species involved detailed spectroscopic analysis and chemical studies to confirm its structure oup.com. This research contributes to the body of knowledge regarding the phytochemical composition of the Alnus genus researchgate.netkoreascience.krnih.gov. Studies on the chemical constituents of Alnus species have identified a variety of compounds, with diarylheptanoids being particularly dominant, though flavonoids like this compound are also present and studied nih.govresearchgate.net.

The academic investigation of this compound, as with other natural products, is a fundamental step in potentially identifying compounds with interesting properties that could be relevant for further scientific exploration rroij.comhilarispublisher.com. The study of its chemical properties and its occurrence in specific plant species contributes to the broader understanding of plant secondary metabolism and the distribution of flavonoid subclasses in nature nih.govfrontiersin.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDPLPWGKGPTJB-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Research on Botanical Sources

Isolation from Alnus Species: A. sieboldiana, A. firma, A. maximowiczii, A. pendula

Alnustinol was first isolated from the male flower of Alnus sieboldiana. oup.comscispace.com It has also been reported in A. maximowiczii, A. firma, and A. pendula. nih.govmdpi.com

Research on Distribution Patterns within Alnus Genus

Research indicates that the presence of this compound can vary among Alnus species. For instance, while this compound was isolated from Alnus sieboldiana, it was not found in the closely related species Alnus pendula in early studies. msu.edu The Alnus genus itself is diverse, comprising over 40 species distributed across the Northern Hemisphere and extending into South America. nih.govmdpi.comtreesandshrubsonline.org These species exhibit varied ecological tolerances, growing from sea level to high mountains. treesandshrubsonline.org The distribution of this compound within this broad genus appears to be species-specific, with certain species consistently reported as sources.

Methodologies for Botanical Material Collection and Preparation for Research

The isolation of this compound from Alnus sieboldiana has involved the extraction of botanical material, specifically the male flower. In one reported method, male flowers were extracted with benzene (B151609) for an extended period. oup.com The benzene extract was then successively extracted with aqueous solutions of sodium bicarbonate, sodium carbonate, and sodium hydroxide. oup.com Neutralization of the sodium bicarbonate fraction with dilute hydrochloric acid and subsequent extraction with ether yielded a brown slurry from which this compound was obtained by trituration with ether. oup.com This process highlights the use of solvent extraction and differential solubility for isolating this compound from complex plant matrices.

Presence in Other Plant Genera: Prunus maackii

This compound has also been identified in the periderm (bark) of Prunus maackii, commonly known as Manchurian cherry. msu.edugoogle.comclemson.edu Prunus maackii is an ornamental cherry tree native to Manchuria, Siberia, and Korea, known for its attractive, exfoliating bark. missouribotanicalgarden.org

Investigation of this compound as a Phytoanticipin

Investigations into Prunus maackii have explored its resistance to Armillaria root rot, a disease affecting cherry orchards. msu.educlemson.edu Prunus maackii has demonstrated reduced colonization by Armillaria ostoyae compared to other Prunus species. clemson.edu Bark extracts from P. maackii have shown inhibitory activity against several Armillaria species. clemson.edu this compound, along with Alnusin, has been identified as antifungal compounds present in the periderm of P. maackii. msu.edugoogle.comclemson.edu These compounds are characterized as phytoanticipins, which are pre-formed antimicrobial compounds produced by plants that contribute to host plant resistance. clemson.edu The presence of this compound in the periderm tissue is believed to contribute to a chemical barrier against Armillaria species. clemson.edu Extraction methods for obtaining these compounds from P. maackii periderm have included the use of solvents such as ethyl acetate (B1210297), hexane, chloroform, methylene (B1212753) chloride, acetone (B3395972), hot water, and autoclave water. msu.edugoogle.com Studies using thin-layer chromatography bioassays indicated that acetone extraction was particularly efficient in recovering antifungal compounds. msu.edu

Identification in Apicultural Products: Propolis

This compound has been identified as a component of propolis, a resinous substance collected by honeybees from various plant sources. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net

Research on Geographic and Botanical Origin-Dependent Variation of this compound in Propolis

The chemical composition of propolis is highly variable and depends significantly on the plant sources available to the bees in a particular geographic location. researchgate.netresearchgate.netmdpi.comnih.govnovapublishers.com This variability extends to the presence and concentration of compounds like this compound. Research has shown that propolis composition is unique to the geographical area and the diversity of source plants. researchgate.net While this compound has been reported in propolis, its presence is linked to the specific flora from which bees collect resins. For instance, propolis from temperate areas often originates from Populus species, while propolis from other regions, such as certain areas of Brazil, may have different predominant compounds like terpenoids and prenylated derivatives of p-coumaric acid from sources like Baccharis dracunculifolia. nih.govresearchgate.net The identification of this compound in propolis from specific locations, such as Brazil, highlights the influence of regional botanical diversity on the final composition of this bee product. researchgate.net

Here is a table summarizing the natural occurrences of this compound discussed:

| Source Type | Genus/Product | Specific Species/Origin |

| Plant | Alnus | A. sieboldiana, A. firma, A. maximowiczii, A. pendula oup.comscispace.comnih.govmdpi.com |

| Plant | Prunus | P. maackii msu.edugoogle.comclemson.edu |

| Apicultural Product | Propolis | Various geographic and botanical origins researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Alnustinol Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups in organic molecules like this compound. dicames.onlinenih.gov Analysis of the ¹H and ¹³C NMR spectra provides information on the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity. dicames.online Early studies on this compound utilized NMR to identify signals corresponding to hydroxyl groups and aromatic protons, contributing to the initial structural proposals. oup.com Specific NMR signals, such as singlets at 9.25 and 12.23 ppm, were observed for hydroxyl protons in the IR spectrum, further supporting the presence of these groups. oup.com The NMR spectrum has also indicated the presence of a methoxy (B1213986) group, typically appearing as a singlet around 3-4 ppm, and signals characteristic of the monosubstituted benzene (B151609) ring protons of the flavonoid B-ring. oup.com

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pattern, which helps in piecing together the molecular structure. dicames.onlinenih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula, which for this compound has been indicated as C₁₆H₁₄O₆. oup.commetabolomicsworkbench.orgebi.ac.uk The mass spectrum shows a prominent molecular ion peak (M⁺) at m/e 302, consistent with this formula. oup.com Fragmentation patterns observed in the mass spectrum provide clues about the substructures present in the molecule. oup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. oup.comdicames.onlinenih.gov The IR spectrum of this compound has shown absorption bands indicative of the presence of hydroxyl groups (around 3300-3350 cm⁻¹) and an α,β-unsaturated carbonyl group (around 1640 cm⁻¹), which is characteristic of the flavanone (B1672756) structure. oup.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores. oup.comresearchgate.nettechnologynetworks.com The UV-Vis spectrum of flavonoids like this compound typically exhibits characteristic absorption bands related to the π-π* transitions of the aromatic rings and the carbonyl group. oup.comresearchgate.nettechnologynetworks.commdpi.com The solvent shift in the UV spectrum has been a factor in correcting the initially proposed structure of this compound to 3,5,7-trihydroxy-6-methoxyflavanone. oup.com UV-Vis spectroscopy is a widely used technique for qualitative and quantitative analysis of compounds that absorb light in the UV and visible ranges. technologynetworks.commdpi.comdenovix.com

Chiral Characterization and Stereochemical Assignment of this compound

This compound, being a flavanone with hydroxyl groups at positions 3 and 5 and a phenyl group at position 2, possesses chiral centers at C-2 and C-3. The stereochemistry at these positions is crucial for defining the specific isomer. metabolomicsworkbench.orgbiosino.org The systematic name for this compound indicates a specific stereochemical configuration: (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one. metabolomicsworkbench.orgbiosino.org While the initial structural elucidation established the connectivity and functional groups, determining the absolute configuration at the chiral centers requires specific techniques. Chiral-phase HPLC analysis has been used in the study of related flavonoid dimers, confirming the presence of specific enantiomers. nih.gov X-ray crystallography has also been employed to determine the structures and potential hydrogen bonding of related flavanones, which can contribute to understanding their stereochemistry. msu.edu

Compound Information

| Compound Name | PubChem CID |

| This compound | 44446838 |

Data Tables

Based on the search results, specific, detailed spectroscopic data for this compound that could be presented in interactive tables is limited. However, the key spectroscopic findings mentioned can be summarized:

Table 1: Summary of Key Spectroscopic Data for this compound

| Technique | Observation / Characteristic |

| IR | Absorption bands around 3300-3350 cm⁻¹ (hydroxyl groups) oup.comresearchgate.net, 1640 cm⁻¹ (α,β-unsaturated carbonyl) oup.comresearchgate.net |

| UV-Vis | Characteristic absorption bands related to flavonoid chromophore; Solvent shift used in structural correction oup.com |

| ¹H NMR | Signals for hydroxyl protons (e.g., 9.25, 12.23 ppm) oup.com, methoxy protons (e.g., around 3-4 ppm) oup.com, aromatic protons (monosubstituted B-ring) oup.com |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/e 302 oup.com, consistent with C₁₆H₁₄O₆ oup.commetabolomicsworkbench.orgebi.ac.uk |

Table 2: this compound Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | oup.commetabolomicsworkbench.orgebi.ac.uk |

| Molecular Weight | 302.28 g/mol | ebi.ac.ukbiosino.org |

| Exact Mass | 302.0790 | metabolomicsworkbench.orgebi.ac.ukbiosino.org |

| PubChem CID | 44446838 | metabolomicsworkbench.orgbiosino.org |

| Systematic Name | (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | metabolomicsworkbench.orgbiosino.org |

| Aromatic Rings | 2 | metabolomicsworkbench.org |

| Rotatable Bonds | 2 | metabolomicsworkbench.org |

| Hydrogen Bond Donors | 3 | metabolomicsworkbench.org |

| Hydrogen Bond Acceptors | Not specified in detail, but implied by hydroxyl and methoxy groups. | |

| Topological Polar Surface Area | 98.29 Ų molecule⁻¹ | metabolomicsworkbench.org |

These tables summarize the key data points found in the search results related to the structure and characterization of this compound.

Biosynthetic Pathways and Precursor Studies of Alnustinol

Proposed Biosynthetic Routes to Flavanonols in Plants

Flavonoid biosynthesis begins with the phenylpropanoid pathway, which provides the initial precursors. Phenylalanine is sequentially converted to 4-coumaroyl-CoA through the action of enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). frontiersin.orgmdpi.com 4-coumaroyl-CoA then condenses with three molecules of malonyl-CoA, a process catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. frontiersin.orgwikipedia.org Chalcone isomerase (CHI) subsequently catalyzes the cyclization of naringenin chalcone to produce naringenin, a flavanone (B1672756). frontiersin.orgwikipedia.orgbiotech-asia.org

Flavanonols, such as dihydroquercetin (taxifolin), are formed from flavanones. biotech-asia.orgnih.gov Specifically, flavanone 3-hydroxylase (F3H) acts on flavanones like naringenin to introduce a hydroxyl group at the C3 position, yielding the corresponding dihydroflavonol (flavanonol). frontiersin.orgnih.gov Dihydroflavonols serve as key intermediates and branch points for the biosynthesis of other flavonoid classes, including flavonols, anthocyanins, and proanthocyanidins. frontiersin.orgbiotech-asia.orgnih.gov

The general pathway to flavanonols can be summarized as follows:

Phenylalanine → 4-Coumaroyl-CoA → Naringenin Chalcone → Naringenin (Flavanone) → Flavanonol (e.g., Dihydroquercetin)

Alnustinol is characterized as a 3,5,7-trihydroxy-6-methoxyflavanone or a 3,5,7-trihydroxy-6-methoxyflavanonol. researchgate.netnih.gov This suggests that its biosynthesis involves the core flavanonol pathway with additional hydroxylation and methylation steps, particularly at the C6 position of the A-ring and hydroxylation at C3, C5, and C7. The precise enzymatic steps leading to the specific hydroxylation and methylation pattern of this compound from a common flavanonol precursor like dihydroquercetin or a related intermediate would require further investigation.

Enzymatic Research on Flavonoid Biosynthesis Precursors

Enzymatic studies have been crucial in elucidating the steps of the flavonoid biosynthetic pathway. Enzymes like CHS and CHI are central to the initial stages, forming the chalcone and flavanone structures. frontiersin.orgfrontiersin.orgresearchgate.net Research has explored the substrate specificity and catalytic activity of these enzymes, demonstrating that some enzymes can act on a range of substrates, contributing to the diversity of flavonoid structures. frontiersin.orgphytomorphology.comacs.org

Flavanone 3-hydroxylase (F3H) is a key enzyme in the formation of flavanonols from flavanones. frontiersin.orgnih.gov Further enzymatic modifications, such as hydroxylation by flavanone 3'-hydroxylase (F3'H) and flavanone 3',5'-hydroxylase (F3'5'H), can occur on the B-ring of flavanones and flavanonols, leading to compounds like dihydroquercetin (with hydroxyl groups at 3' and 4' positions) and dihydromyricetin (B1665482) (with hydroxyl groups at 3', 4', and 5' positions). frontiersin.orgnih.gov

While general enzymatic steps for flavanonol formation are well-established, the specific enzymes responsible for the C6 methylation and the precise hydroxylation pattern leading to this compound (3,5,7-trihydroxy-6-methoxyflavanone) have not been explicitly detailed in the provided search results. Identifying these specific enzymes would require targeted biochemical studies in this compound-producing plants.

Precursor Incorporation Studies in Alnus and Prunus

Precursor incorporation studies, often involving feeding isotopically labeled compounds to plants, are valuable for tracing biosynthetic routes. While specific studies on this compound precursor incorporation were not extensively detailed in the search results, research in Alnus and Prunus genera has focused on identifying and characterizing flavonoids and related compounds. researchgate.netmsu.eduresearchgate.net

Studies on Prunus maackii have identified this compound and related compounds, including a stereoisomer of this compound and dihydrowogonin (B191039) (5,7-dihydroxy-8-methoxyflavanone). google.com The presence of these methoxyflavonoids in Prunus suggests the existence of enzymes capable of methylating the flavonoid A-ring. Similarly, Alnus sieboldiana has been reported to contain this compound and other methoxyflavones and flavanones. researchgate.net

The co-occurrence of this compound with other flavanones and flavones in these genera implies potential biosynthetic links. Precursor feeding experiments with labeled common flavonoid precursors (like phenylalanine, cinnamic acid, chalcones, or flavanones) in Alnus and Prunus species known to produce this compound could help elucidate the specific intermediates and the sequence of hydroxylation and methylation steps involved in this compound biosynthesis. Although direct precursor incorporation studies specifically detailing the pathway to this compound were not found, the identification of related compounds in these plants provides circumstantial evidence for the metabolic machinery capable of producing such structures. researchgate.netgoogle.commsu.edu

Chemical Synthesis and Derivatization Strategies for Alnustinol

Total Synthesis Approaches to Alnustinol and Analogues

While a dedicated total synthesis of this compound has not been extensively reported in peer-reviewed literature, its structural classification as a linear diarylheptanoid allows for the proposal of viable synthetic routes based on established methodologies for this class of compounds. uni-regensburg.de Diarylheptanoids, such as the well-known curcumin, share a common structural framework of two aromatic rings linked by a seven-carbon chain. nih.gov

A general retrosynthetic strategy for linear diarylheptanoids often involves disconnecting the heptanoid chain, typically through aldol (B89426) condensation or Wittig-type reactions. uni-regensburg.de This approach would deconstruct this compound into two key fragments: an aromatic aldehyde and a C-linker fragment, or two different aromatic synthons that are sequentially coupled.

A Plausible Synthetic Strategy:

A plausible total synthesis could commence from commercially available precursors to form the two distinct phenyl rings of this compound. The seven-carbon chain could be constructed sequentially. For instance, a synthetic route could involve the following key steps:

Preparation of Aromatic Fragments: Synthesis of appropriately protected 3,4-dihydroxyphenyl and 3,4,5-trihydroxyphenyl synthons. Protecting groups are essential to prevent unwanted side reactions of the phenolic hydroxyls.

Chain Elaboration: A Claisen-Schmidt condensation or a related reaction could be employed to couple an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative, thereby forming the carbon backbone.

Functional Group Manipulation: Reduction of carbonyl groups and subsequent oxidation steps would be necessary to install the specific ketone and hydroxyl functionalities present in the this compound backbone.

Deprotection: The final step would involve the removal of all protecting groups to yield the natural product.

The synthesis of analogues can be readily achieved by modifying the starting aromatic fragments. For example, using different substituted benzaldehydes or acetophenones in the condensation step would lead to a variety of this compound analogues with diverse substitution patterns on the aromatic rings. nih.govnih.gov This flexibility is critical for probing the electronic and steric requirements for biological activity.

Table 1: Key Reactions in Proposed Diarylheptanoid Synthesis

| Reaction Type | Reagents & Conditions | Purpose in this compound Synthesis |

| Aldol Condensation | Base (e.g., NaOH, LDA) | Formation of the Cα-Cβ bond in the heptanoid chain. |

| Wittig Reaction | Ylide + Carbonyl | Formation of a double bond within the chain, which can be subsequently reduced. |

| Grignard Reaction | Organomagnesium Halide + Aldehyde/Ketone | Stepwise construction of the carbon chain. |

| Protecting Group Chemistry | e.g., Benzyl ethers, Silyl ethers | Masking of reactive phenolic hydroxyl groups during synthesis. |

| Deprotection | e.g., Hydrogenolysis (for benzyl), TBAF (for silyl) | Unmasking hydroxyl groups in the final step. |

Semisynthetic Modifications for Structural Elucidation Support

Semisynthesis, the chemical modification of a compound isolated from a natural source, is an invaluable tool for confirming the structure and stereochemistry of complex molecules. For this compound, which is readily available from natural sources like black alder (Alnus glutinosa), several semisynthetic modifications could be employed to support its structural elucidation. mdpi.com

One of the primary applications of semisynthesis in this context is the preparation of derivatives for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The presence of multiple phenolic hydroxyl groups in this compound can lead to broad signals in proton NMR spectra.

Common Modifications:

Methylation: Treatment of this compound with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would convert the phenolic hydroxyl groups (-OH) to methoxy (B1213986) groups (-OCH₃). This eliminates the exchangeable acidic protons, resulting in sharper NMR signals and facilitating the assignment of the aromatic protons.

Acetylation: Reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would form acetate (B1210297) esters from the hydroxyl groups. The resulting acetylated product would show characteristic shifts in the NMR spectrum, helping to confirm the number and location of hydroxyl groups.

These modifications provide derivatives with different chemical properties that can also be advantageous for other analytical techniques. For instance, a less polar, fully methylated derivative might be more amenable to crystallization, potentially allowing for definitive structural confirmation by X-ray crystallography.

Table 2: Semisynthetic Derivatives of this compound for Structural Analysis

| Derivative | Reagent | Purpose | Analytical Benefit |

| Per-methylated this compound | Methyl iodide (CH₃I) / K₂CO₃ | Protects all hydroxyl groups as methyl ethers. | Sharper ¹H NMR signals; Increased volatility for GC-MS. |

| Per-acetylated this compound | Acetic Anhydride / Pyridine | Converts hydroxyl groups to acetate esters. | Confirms number of OH groups; Diagnostic shifts in NMR. |

| Mosher's Ester Derivative | (R)- or (S)-MTPA-Cl | Derivatization of the secondary alcohol. | Determination of absolute stereochemistry via ¹H and ¹⁹F NMR. |

Derivatization Strategies for Enhanced Research Probe Development

To investigate the biological targets and mechanism of action of this compound, it is often necessary to develop research probes. These are derivatives of the parent molecule that have been modified to include a reporter tag (like a fluorescent group) or a reactive group for affinity chromatography, without significantly altering the core pharmacophore responsible for its biological activity.

Given the structure of this compound, several derivatization strategies can be proposed. The phenolic hydroxyl groups are the most accessible handles for chemical modification.

Potential Probe Designs:

Fluorescent Probes: A fluorescent tag, such as a coumarin (B35378) or fluorescein (B123965) moiety, could be attached to one of the phenolic hydroxyl groups via an ether or ester linkage. This would require selective protection and deprotection steps to ensure attachment at a single, desired position, ideally one that is not critical for target binding. Such probes would allow for visualization of the compound's localization within cells using fluorescence microscopy.

Biotinylated Probes for Affinity Pulldown: Biotin can be tethered to this compound through a flexible linker attached to a phenolic oxygen. The resulting biotinylated probe can be incubated with cell lysates. Any proteins that bind to the this compound moiety can then be "pulled down" using streptavidin-coated beads, which have a very high affinity for biotin. The captured proteins can then be identified by mass spectrometry, revealing potential cellular targets of this compound.

Photo-affinity Probes: A more advanced approach involves incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the this compound structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, presumably the binding target. This allows for the permanent labeling of the biological target for subsequent isolation and identification.

The design of these probes requires careful consideration to ensure that the appended group does not sterically hinder the interaction of the this compound scaffold with its biological target.

Mechanistic Investigations of Biological Activities in Vitro and at Cellular/molecular Levels

Antioxidant Mechanisms of Action in Cellular Models

Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. academicjournals.orgmdpi.com Cellular models are widely used to evaluate the antioxidant potential of compounds and understand their mechanisms within a biological context. nih.gov

Scavenging of Reactive Oxygen Species (ROS) in Cell-Free Systems and in vitro

ROS are highly reactive molecules that can cause damage to cellular components. mdpi.com The ability of a compound to directly scavenge or neutralize ROS in cell-free systems and in vitro assays is a key indicator of its antioxidant capacity. nih.govfrontiersin.orgnih.gov While the provided search results broadly discuss ROS scavenging by antioxidants and natural products frontiersin.orgfrontiersin.orgfrontiersin.orgrsc.orgnih.gov, specific detailed findings on Alnustinol's direct ROS scavenging activity in cell-free systems or in vitro are not explicitly detailed within the provided snippets. However, flavonoids in general are known for their free radical neutralizing capacity. academicjournals.orgfrontiersin.org

Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Assays

Cells possess an enzymatic and non-enzymatic antioxidant defense system to counteract oxidative stress. scielo.org.mxiomcworld.org Enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). iomcworld.orgresearchgate.net Modulation of the activity or expression of these enzymes by a compound in cellular assays indicates its ability to enhance the cell's intrinsic defense mechanisms. nih.govscielo.org.mx The search results mention that some natural compounds and extracts can increase the expression or activity of antioxidant enzymes in cellular contexts scielo.org.mxiomcworld.orgresearchgate.net, but specific data on this compound's effect on these enzymes in cellular assays is not provided in the snippets.

Anti-inflammatory Pathways Elucidation in in vitro Models

Inflammation is a complex biological response involving various mediators and signaling pathways. frontiersin.orgnih.gov In vitro models, often using cell cultures, are valuable for studying the anti-inflammatory effects of compounds and identifying the mechanisms involved. encyclopedia.pubmdpi.com

Hepatoprotective Activities in Cellular Systems (e.g., HepG2)

The hepatoprotective potential of natural compounds is often evaluated using cellular systems like HepG2 cells, a human hepatoma cell line that retains many characteristics of normal hepatocytes nih.gov. The genus Alnus is known for its hepatoprotective effects nih.govresearchgate.net. Studies using HepG2 cells have investigated the ability of various extracts and compounds to protect against liver damage induced by toxins like carbon tetrachloride (CCl4) and acetaminophen (B1664979) (APAP) nih.govmdpi.comnih.gov.

Protection Against Oxidative Stress-Induced Hepatocyte Damage

Oxidative stress plays a significant role in liver injury and the progression of liver diseases mdpi.comnih.govnih.gov. Hepatoprotective compounds can act by reducing oxidative stress and enhancing the antioxidant defense system in hepatocytes. In vitro studies using HepG2 cells have shown that certain extracts can protect against oxidative stress-induced damage by decreasing reactive oxygen species (ROS) and improving cell viability mdpi.com. Antioxidant activity is considered a key mechanism for the hepatoprotective effects of many natural products nih.gov. The Nrf2/ARE pathway is a major cellular defense mechanism against oxidative stress and has critical functions in liver pathophysiology mdpi.comnih.gov. While direct evidence for this compound's specific mechanism in protecting against oxidative stress in hepatocytes was not detailed, the known hepatoprotective properties of Alnus species suggest this is a likely area of investigation.

Antimicrobial Properties Investigations (in vitro)

Natural compounds are also explored for their antimicrobial properties against various bacteria and fungi. In vitro studies are used to determine the effectiveness of these compounds in inhibiting microbial growth. Essential oils and extracts from various plants have demonstrated antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus nih.govuniba.itmdpi.com. While specific in vitro antimicrobial data for this compound was not prominently featured in the search results, some flavonoids, a class of compounds that includes this compound, have shown anti-Candida albicans activity in vitro scispace.com. The traditional uses of Alnus species for treating bacterial infections also suggest the potential for antimicrobial properties within the genus researchgate.net.

Antifungal Activity Against Plant Pathogens (e.g., Armillaria spp.)

This compound has demonstrated antifungal activity, notably against plant pathogens such as Armillaria species, which are responsible for Armillaria root rot in various woody species, including Prunus. msu.educlemson.edugoogle.com. Prunus maackii has shown resistance to Armillaria ostoyae, and this resistance has been linked to the presence of antifungal compounds, including this compound, in its root periderm msu.educlemson.educlemson.edu. These compounds are considered phytoanticipins, which are pre-formed antimicrobial compounds produced by plants that contribute to host plant resistance clemson.edu.

Studies using in vitro antifungal activity screening bioassays have detected this compound and its precursors in the root periderm of Prunus genotypes clemson.educlemson.edu. Periderm-incorporated media studies showed that P. maackii bark (periderm)-amended media completely inhibited the growth of A. ostoyae google.comgoogle.com. This suggests that this compound, as a component of the periderm extract, plays a role in inhibiting the growth of Armillaria species clemson.edugoogle.com. The antifungal activity has been observed against Armillaria ostoyae and other Armillaria spp. google.com.

Antibacterial Effects on Microbial Strains

While the search results mention the antibacterial activity of flavonoids in general and discuss mechanisms of action for other natural compounds against bacteria, there is no specific detailed information found directly linking this compound to antibacterial effects on particular microbial strains or providing detailed research findings or data tables for this activity of this compound itself. Flavonoids, as a class, have been evaluated for their antibacterial properties against a range of pathogenic microorganisms, including multidrug-resistant strains nih.gov. Some studies on other natural extracts containing flavonoids have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli nih.gov. However, the specific antibacterial effects and mechanisms of this compound require further detailed investigation based on the available search results.

Enzyme Inhibition Studies (e.g., α-glucosidase)

Flavonoids, including those found in Alnus species, have been investigated for their potential to inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase semanticscholar.orgmdpi.comresearchgate.net. α-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes in the brush border of the small intestines that are needed to digest carbohydrates into absorbable monosaccharides wikipedia.orgnih.gov. Inhibition of these enzymes can help reduce the impact of dietary carbohydrates on blood sugar levels wikipedia.org.

While the search results mention that cyclic diarylheptanoids from Alnus sieboldiana have shown α-glucosidase inhibition activity semanticscholar.org, there is no direct detailed information specifically on this compound's α-glucosidase inhibition activity, including specific IC50 values or comparative data with known inhibitors like acarbose, within the provided snippets. Studies on other flavonoids have shown varied inhibitory effects on human α-glucosidases depending on their structure, enzyme source, and substrates mdpi.com.

Structure Activity Relationship Sar Studies of Alnustinol and Analogues

Systematic Modification of Alnustinol Core Structure and Peripheral Substituents for Activity Profiling

SAR studies on diarylheptanoids, including compounds structurally related to this compound, have revealed important insights into how modifications of the core structure and peripheral substituents influence their biological activity. While extensive research on the direct systematic modification of the this compound core is limited in publicly available literature, studies on related diarylheptanoids and synthetic analogues provide valuable information.

Research on alnustone-like diarylpentanoids, which are analogues of diarylheptanoids with a shorter C5-chain, has demonstrated the impact of peripheral substituents on cytotoxic activity. A series of 1,5-diaryl-1-penten-3-one compounds were synthesized and evaluated against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cell lines. The results indicated that the nature and position of substituents on the aromatic rings significantly affect their anticancer potential, with some compounds exhibiting notable activity, particularly against the MCF-7 cell line.

A study on a series of synthesized 1,5-diaryl-1-penten-3-one analogues provides concrete data on the impact of peripheral substitutions on cytotoxicity. The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected analogues against the MCF-7 breast cancer cell line.

| Compound | R1 | R2 | IC₅₀ (µM) for MCF-7 |

|---|---|---|---|

| 5a | H | H | 15.6 ± 1.2 |

| 5b | H | 4-OH | 21.3 ± 1.8 |

| 5c | H | 4-OCH₃ | 25.4 ± 2.1 |

| 5d | H | 3,4-(OCH₃)₂ | 30.1 ± 2.5 |

| 5e | H | 3,4,5-(OCH₃)₃ | > 50 |

| 5f | H | 4-Cl | 18.9 ± 1.5 |

| 6a | 4-OH | H | 28.4 ± 2.3 |

| 6b | 4-OH | 4-OH | 35.7 ± 2.9 |

| 6c | 4-OH | 4-OCH₃ | 41.2 ± 3.4 |

| 6d | 4-OH | 3,4-(OCH₃)₂ | > 50 |

| 6e | 4-OH | 3,4,5-(OCH₃)₃ | > 50 |

| 6f | 4-OH | 4-Cl | 22.5 ± 1.9 |

Identification of Pharmacophore Features for Specific Molecular Targets

While specific pharmacophore models for this compound targeting distinct molecular entities are not extensively documented, general pharmacophore features for diarylheptanoids with anticancer activity can be inferred from their structures. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity.

For diarylheptanoids, key pharmacophoric features likely include:

Aromatic rings: These provide hydrophobic interactions with the binding sites of target proteins.

Hydrogen bond donors and acceptors: The hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the carbonyl group in the heptane (B126788) chain, can form crucial hydrogen bonds with amino acid residues in the target protein.

A specific spatial arrangement of these features, determined by the flexibility of the heptane chain, is critical for optimal binding and biological activity.

The development of a precise pharmacophore model for this compound would require a set of active analogues with known binding affinities to a specific molecular target. Such a model could then be used for virtual screening to identify new, potent compounds with similar therapeutic effects.

Computational Chemistry Approaches to SAR Elucidation (e.g., Density Functional Theory, Quantum Chemical Studies)

Computational chemistry offers powerful tools to elucidate the SAR of this compound and its analogues. Methods like Density Functional Theory (DFT) and other quantum chemical studies can provide insights into the electronic properties and reactivity of these molecules, which are fundamental to their biological activity.

DFT calculations can be used to determine various molecular properties, including:

Electron density distribution: This helps to identify the most reactive sites in the molecule, which are likely to be involved in interactions with biological targets.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular geometry and conformational analysis: Understanding the preferred three-dimensional structure of this compound and its analogues is essential for predicting how they will bind to target proteins.

Quantum chemical calculations have been applied to other diarylheptanoids to understand their structural features and reactivity. For example, such studies have been used to investigate the potential of certain diarylheptanoids to undergo intramolecular Diels-Alder reactions, a process that is influenced by their electronic and geometric properties. These computational approaches can guide the rational design of new this compound analogues with enhanced biological activity by predicting how structural modifications will affect their electronic and conformational properties.

Comparative SAR Analysis with Other Flavanonols and Diarylheptanoids

A comparative SAR analysis of this compound with other diarylheptanoids and structurally related compounds like flavanonols can provide a broader understanding of the structural requirements for specific biological activities.

Comparison with other Diarylheptanoids:

Within the diarylheptanoid class, the length and saturation of the alkyl chain, as well as the substitution pattern on the aromatic rings, are key determinants of activity. For instance, comparing this compound with hirsutenone (B1673254), another diarylheptanoid, reveals differences in the heptane chain (this compound has a saturated chain with hydroxyl groups, while hirsutenone has a keto-enol group and a double bond). These variations are expected to influence their conformational flexibility and ability to interact with different biological targets. The study on alnustone-like diarylpentanoids further highlights the importance of the linker length between the two aryl groups.

Comparison with Flavanonols:

Flavanonols, while belonging to a different chemical class (flavonoids), share some structural similarities with diarylheptanoids, such as the presence of substituted phenolic rings. However, the rigid heterocyclic ring system of flavanonols contrasts with the flexible open chain of this compound. This structural difference has significant implications for their SAR. The rigidity of the flavanonol core restricts the spatial arrangement of the phenyl rings, leading to a different profile of interaction with biological targets compared to the more conformationally adaptable diarylheptanoids. Comparative studies could reveal whether the specific spatial orientation of the hydroxyl groups on the aromatic rings is a common determinant of activity for both classes of compounds, despite their different core structures.

Advanced Analytical Methodologies in Alnustinol Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in Alnustinol research for separating it from other co-occurring compounds in complex extracts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. It is particularly valuable for separating this compound from other flavonoids and plant constituents due to its high resolving power technologynetworks.com. HPLC is utilized for both the qualitative identification and quantitative determination of this compound in various samples europa.eu. Studies have successfully applied HPLC for the analysis of this compound in plant extracts, such as those derived from Alnus species and propolis researchgate.netresearchgate.net. The separation achieved by HPLC is crucial for obtaining this compound in a purified form or for analyzing its content within a mixture google.com. Selective elution strategies in HPLC have facilitated the detection of this compound and other related flavonoids researchgate.net. The coupling of HPLC with detectors like UV or mass spectrometers enhances its capability for identifying and quantifying this compound google.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds eag.comyoutube.com. While this compound itself is a relatively non-volatile flavonoid, GC-MS can be applied in the analysis of volatile components present in the sources where this compound is found, such as plant extracts researchgate.netresearchgate.net. This can indirectly contribute to understanding the chemical profile of the matrix from which this compound is isolated. GC-MS separates compounds based on their boiling points and interactions with a stationary phase before they are detected and identified by mass spectrometry based on their fragmentation patterns youtube.comthermofisher.com. This technique is valuable for both targeted and untargeted analysis of volatile organic compounds thermofisher.com. Although direct volatile metabolite profiling of this compound is not a primary application of GC-MS due to its structure, the technique is relevant for analyzing the broader volatile chemical landscape of this compound-containing samples researchgate.net.

Advanced Spectrometric Approaches

Mass spectrometry and related techniques provide detailed structural information and enable the detection of this compound at low concentrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the exact mass of the this compound molecule and its fragments nih.gov. This accurate mass information is essential for determining the elemental composition or molecular formula of the compound nih.gov. HRMS has been successfully employed in the characterization of flavonoids, including the putative identification of compounds like Isoferreirin/Alnustinol/Ferreirin/Hesperetin in complex samples like propolis researchgate.netuvv.br. The precision of HRMS data is invaluable for confirming the identity of isolated this compound and for differentiating it from compounds with similar nominal masses nih.gov.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for analyzing this compound within complex mixtures. LC-MS/MS, coupling Liquid Chromatography with tandem Mass Spectrometry, is particularly powerful for this purpose eag.commeasurlabs.com. LC-MS/MS provides enhanced selectivity and sensitivity, allowing for the detection and quantification of this compound even in trace amounts within complex biological extracts measurlabs.com. The tandem mass spectrometry (MS/MS) component involves the fragmentation of selected ions, yielding characteristic fragment ions that aid in the structural elucidation and confirmation of this compound eag.commeasurlabs.com. This technique has been applied to assess the chemical diversity of extracts from Alnus species, which are known sources of this compound nih.gov. GC-MS, as discussed earlier, is another hyphenated technique relevant for analyzing volatile components in this compound-containing samples youtube.comthermofisher.com. These hyphenated approaches are crucial for navigating the complexity of natural product extracts and specifically targeting or profiling this compound and related compounds measurlabs.comnih.gov.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

Spectroscopic methods, such as UV-Vis spectroscopy, offer a straightforward approach for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Bioactivity-Guided Fractionation and Isolation Techniques

Bioactivity-guided fractionation and isolation represent a powerful strategy in natural product research to efficiently identify and purify compounds with specific biological properties from complex mixtures like plant extracts. This approach involves systematically separating an extract into simpler fractions, followed by testing each fraction for the desired biological activity. Active fractions are then further fractionated and tested until pure, bioactive compounds are isolated. This iterative process significantly reduces the effort and resources required compared to random screening of individual compounds.

This compound, a flavanonol found in species of the Alnus genus and other plants like Prunus maackii, has been a subject of research where bioactivity-guided approaches have been employed to isolate it or other bioactive compounds alongside it. dokumen.pubsemanticscholar.orgmsu.edugoogle.com The rationale behind using this technique in this compound research is often linked to the reported biological activities of the plant extracts containing it, such as antifungal or cytotoxic properties. google.comresearchgate.netgoogle.com

A typical bioactivity-guided isolation of this compound from a plant source would commence with the preparation of a crude extract using suitable solvents like methanol (B129727) or acetone (B3395972). google.comresearchgate.netbiorxiv.orglums.ac.irfrontiersin.org This crude extract, containing a multitude of compounds, is then subjected to an initial bioassay to confirm the presence of the desired activity. For instance, studies investigating antifungal compounds from Prunus maackii periderm utilized thin-layer chromatography (TLC) bioautography, where the separated compounds on a TLC plate are overlaid with a fungal culture to identify zones of inhibition. msu.edugoogle.comgoogle.com this compound, along with alnusin (a related flavone), was detected using this method, indicating their antifungal properties. msu.edugoogle.com

Following the initial screening, the crude extract is fractionated using various chromatographic techniques based on differences in compound polarity, size, or other chemical properties. Common methods include column chromatography (e.g., silica (B1680970) gel, alumina), vacuum liquid chromatography (VLC), and preparative thin-layer chromatography (PTLC). biorxiv.orgmdpi.comnih.govresearchgate.net Each collected fraction is then tested for bioactivity. Fractions exhibiting activity are pooled and subjected to further separation steps using higher-resolution chromatographic techniques, such as high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Throughout the fractionation process, bioassays are repeatedly performed on the resulting fractions to track and pinpoint the location of the active compound(s). The type of bioassay used depends on the target activity. For this compound research, bioassays could include antifungal assays (e.g., against specific plant pathogens or Candida species), or cell-based assays if investigating cytotoxic or other cellular effects. msu.edugoogle.comresearchgate.netfrontiersin.orgnih.gov

Detailed research findings often involve reporting the yield of extracts and fractions, the chromatographic conditions used for separation, and the results of the bioassays at each stage. For example, a study on Prunus maackii periderm reported the yield of methanol extract and highlighted that TLC bioautography detected alnusin and this compound as antifungal compounds. google.com While specific quantitative data tables detailing the step-by-step increase in this compound purity with corresponding bioactivity might not always be explicitly presented in generalized descriptions of the method, the principle relies on the enrichment of the bioactive compound in active fractions. The final step involves the isolation of the pure compound, followed by structural elucidation using spectroscopic techniques like NMR and Mass Spectrometry. mdpi.comnih.gov

The effectiveness of bioactivity-guided isolation is evident in the identification of this compound and other related flavonoids with biological properties from natural sources. msu.edugoogle.comresearchgate.net This methodology remains crucial for discovering and obtaining natural products with potential therapeutic or agrochemical applications.

Illustrative Fractionation Scheme (Conceptual)

| Step | Method | Solvent System | Bioassay Result (Example: Antifungal) | Notes |

| Crude Extraction | Maceration/Soxhlet | Methanol, Acetone, etc. | Active | Starting material (plant extract) |

| Initial Fractionation | Silica Gel Column Chromatography | Hexane, Ethyl Acetate (B1210297), Methanol gradients | Specific Fractions Active | Separation based on polarity |

| Further Fractionation | Vacuum Liquid Chromatography | Optimized solvent gradients | Sub-fractions Active | Higher resolution separation |

| Purification | Preparative HPLC | Specific isocratic or gradient system | Pure Compound Active | Isolation of this compound |

Note: This table is a conceptual illustration of a typical bioactivity-guided fractionation scheme and specific parameters would vary depending on the plant source and target activity.

Future Research Directions and Unexplored Avenues for Alnustinol Research

Elucidation of Additional Molecular Targets and Biological Pathways

Identifying the specific molecular targets and biological pathways modulated by Alnustinol is crucial for understanding its potential therapeutic effects. While some studies on Alnus species and propolis have indicated broad bioactivities like antioxidant and antimicrobial effects, the direct targets of this compound are largely unknown. mdpi.comresearchgate.net Future research should employ techniques such as target deconvolution studies, including activity-based protein profiling and pull-down assays coupled with mass spectrometry, to identify proteins that directly interact with this compound. nih.gov Pathway analysis using transcriptomics and proteomics data from cells or organisms treated with this compound can help map the downstream biological processes affected. humanspecificresearch.orgnih.gov This could reveal this compound's influence on signaling cascades, enzyme activities, or gene expression patterns. nih.govscientificarchives.com Understanding these interactions at a molecular level will provide a foundation for targeted research and potential applications.

Application of Omics Technologies (Proteomics, Metabolomics) to this compound Research

The application of omics technologies, specifically proteomics and metabolomics, can provide a comprehensive view of the cellular responses to this compound. Proteomics can identify changes in protein abundance, modifications, and interactions upon this compound treatment, offering insights into affected cellular functions and pathways. humanspecificresearch.orgnih.govijcnap.com Metabolomics can profile the changes in endogenous metabolites, revealing how this compound perturbs cellular metabolism. humanspecificresearch.orgnih.govijcnap.com This can help identify metabolic pathways that are influenced by this compound, potentially uncovering its impact on energy production, detoxification, or signaling. mdpi.com Integrating data from both proteomics and metabolomics, along with transcriptomics, through systems biology approaches can provide a holistic understanding of this compound's effects at the molecular level. researchgate.net

Development of this compound-Based Chemical Probes for Biological Research

Developing chemical probes based on the this compound structure would be invaluable tools for biological research. Chemical probes are molecules designed to interact with specific biological targets, allowing for their detection, visualization, or functional perturbation in complex biological systems. nih.govcrick.ac.uk this compound-based probes could be synthesized by incorporating tags such as fluorescent labels for imaging, affinity tags for pull-down experiments, or clickable handles for bioorthogonal chemistry. nih.govfrontiersin.orgnih.govrsc.org These probes could be used to directly visualize the distribution of this compound in cells or tissues, identify its binding partners in situ, and study its cellular uptake and metabolism. nih.gov Such tools would significantly advance the understanding of this compound's localization and interactions within biological systems.

Exploration of Synergistic Activities with Other Phytochemicals in vitro

Given that this compound is found in natural sources like propolis, which contains a complex mixture of phytochemicals, exploring its synergistic activities with other compounds is a promising research avenue. mdpi.comnih.gov In vitro studies can investigate combinations of this compound with other known bioactive compounds from its source, such as other flavonoids, phenolic acids, or terpenoids, to determine if they exhibit synergistic, additive, or antagonistic effects on various biological targets or pathways. mdpi.comdokumen.pub This could involve testing combinations for enhanced antioxidant activity, antimicrobial effects against specific pathogens, or other relevant bioactivities using appropriate cell-based assays or biochemical methods. Understanding potential synergistic interactions could inform the development of multi-component formulations or highlight the benefits of using standardized extracts containing this compound alongside other natural compounds.

Advanced Computational Modeling for Activity Prediction and Drug Design (Excluding Clinical Applications)

Advanced computational modeling techniques can be powerful tools for predicting this compound's activity and guiding the design of novel compounds based on its structure, without focusing on clinical drug development. riken.jpresearchgate.netmdpi.comdromicslabs.com Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound might interact with potential protein targets identified in in vitro studies or suggested by its structural similarity to other known bioactive molecules. researchgate.netdromicslabs.com Quantitative Structure-Activity Relationship (QSAR) modeling can help establish relationships between the chemical structure of this compound and its derivatives and their biological activities, allowing for the prediction of activity for untested compounds and the rational design of analogs with potentially improved properties. researchgate.net Virtual screening of large compound libraries based on this compound's structural features or predicted binding sites can identify novel scaffolds with similar or enhanced activity. researchgate.netdromicslabs.com These computational approaches can accelerate the research process by prioritizing compounds for experimental testing and providing insights into the structural determinants of this compound's bioactivity. arxiv.org

Q & A

Q. What are the primary methods for isolating and identifying Alnustinol from natural sources like propolis?

this compound, a flavanone derivative, is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques such as HPLC or column chromatography. Structural identification relies on spectroscopic methods: NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and mass spectrometry (ESI-MS or GC-MS) to confirm its molecular formula and stereochemistry . For reproducibility, ensure raw material authentication (e.g., geographic origin of propolis) and cross-validate spectral data against reference libraries .

Q. How can researchers verify the purity of synthesized or isolated this compound?

Purity is assessed using HPLC with UV detection (e.g., λ = 280 nm for flavonoids) and validated against certified standards. Elemental analysis and melting point determination are critical for novel compounds. For known compounds like this compound, compare retention times and spectral data with literature values . Document solvent systems and column specifications to ensure methodological transparency .

Q. What are the documented biological activities of this compound, and how are these assays designed?

this compound exhibits antioxidant and anti-inflammatory properties, often tested via in vitro models like DPPH radical scavenging or COX-2 inhibition assays. Experimental design should include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves. Cell-based assays require validation of cell line authenticity and viability controls (e.g., MTT assays) .

Advanced Research Questions

Q. What mechanistic studies are needed to elucidate this compound’s interaction with cellular targets (e.g., enzymes or receptors)?

Advanced approaches include molecular docking simulations (using software like AutoDock Vina) to predict binding affinities, complemented by in vitro enzymatic assays (e.g., fluorescence-based kinetics). For validation, use knockdown/knockout models (CRISPR/Cas9) or isotopic labeling to track metabolic pathways. Cross-disciplinary collaboration with computational chemists is recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in sample preparation, assay conditions, or compound stability. Conduct meta-analyses to identify confounding variables (e.g., solvent polarity affecting solubility). Reproduce key experiments under standardized protocols and publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s bioavailability in pharmacological studies?

Bioavailability enhancement involves formulation techniques like nanoencapsulation (liposomes or polymeric nanoparticles) or co-administration with absorption enhancers (e.g., piperine). Pharmacokinetic studies (LC-MS/MS plasma analysis) should assess half-life, Cmax, and tissue distribution in animal models .

Methodological and Reproducibility Considerations

Q. How should researchers design experiments to investigate this compound’s role in multi-component systems (e.g., propolis synergies)?

Use factorial design (e.g., response surface methodology) to evaluate interactions between this compound and co-occurring compounds (e.g., caffeic acid derivatives). LC-MS metabolomics can identify synergistic/antagonistic effects. Include statistical power analysis to determine sample size adequacy .

Q. What are the best practices for documenting this compound-related research to ensure reproducibility?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Report exact reaction conditions (solvent ratios, temperatures).

- Provide NMR chemical shifts (δ in ppm) and coupling constants (J in Hz).

- Deposit raw spectral data in public repositories (e.g., Zenodo) .

Data Presentation and Publication

Q. How should spectral and chromatographic data for this compound be presented in manuscripts?

Include high-resolution figures of NMR spectra (annotated with peak assignments) and HPLC chromatograms (baseline resolution for all peaks). Tabulate key spectral data (e.g., IR absorption bands) and reference them to established databases (e.g., NIST Chemistry WebBook) .

Q. What ethical and methodological standards apply to in vivo studies involving this compound?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size justification. For human cell lines, obtain ethics approval and document consent procedures. Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.